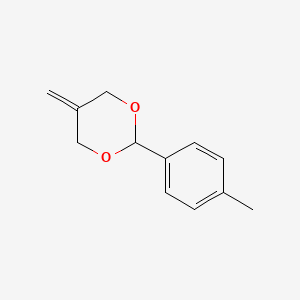
1,3-Dioxane, 5-methylene-2-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylene-2-(p-tolyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylene-2-(p-tolyl)-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of 5-Methylene-2-(p-tolyl)-1,3-dioxane can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can be incorporated into the industrial production process to minimize environmental impact.
化学反应分析
Types of Reactions: 5-Methylene-2-(p-tolyl)-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The methylene group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. The reactions are typically conducted at elevated temperatures.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives on the aromatic ring.
科学研究应用
Chemistry: 5-Methylene-2-(p-tolyl)-1,3-dioxane is used as a building block in organic synthesis
Biology: The compound has potential applications in the development of biologically active molecules. Its dioxane ring structure is found in several natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.
Medicine: Research has shown that derivatives of 5-Methylene-2-(p-tolyl)-1,3-dioxane exhibit antimicrobial, antifungal, and anticancer activities. These derivatives are being investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: In the industrial sector, 5-Methylene-2-(p-tolyl)-1,3-dioxane is used as a precursor in the synthesis of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for use in various industrial applications.
作用机制
The mechanism of action of 5-Methylene-2-(p-tolyl)-1,3-dioxane and its derivatives depends on the specific biological target and the nature of the functional groups present in the molecule. In general, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors, resulting in the observed biological activities.
相似化合物的比较
1,3-Dioxane: A simple dioxane compound without the methylene and p-tolyl groups.
2-Methyl-1,3-dioxane: A dioxane compound with a methyl group at the 2-position.
4-Methyl-1,3-dioxane: A dioxane compound with a methyl group at the 4-position.
Uniqueness: 5-Methylene-2-(p-tolyl)-1,3-dioxane is unique due to the presence of both the methylene group and the p-tolyl group. These functional groups impart specific chemical properties to the compound, such as increased reactivity and the ability to undergo various chemical transformations. Additionally, the presence of the p-tolyl group enhances the compound’s potential for biological activity, making it a valuable scaffold for drug discovery and development.
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
5-methylidene-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-11(6-4-9)12-13-7-10(2)8-14-12/h3-6,12H,2,7-8H2,1H3 |
InChI 键 |
AMPINRSSSGTJTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2OCC(=C)CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


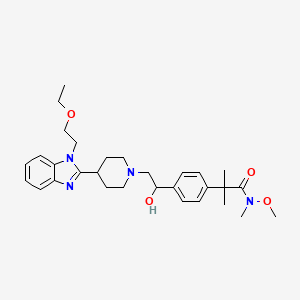
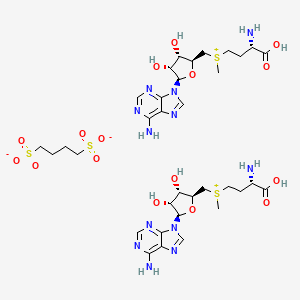
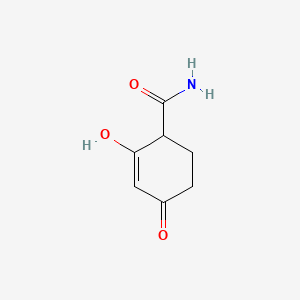
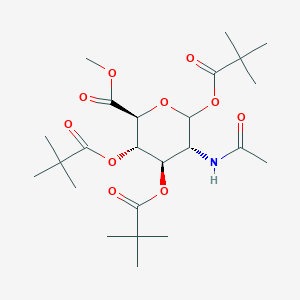
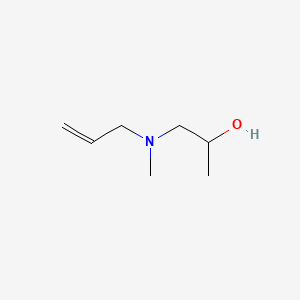
![5-Hydroxy-4-oxo-3-[4-(sulfooxy)phenyl]-4H-1-benzopyran-7-yl ss-D-Glucopyranosiduronic Acid Disodium Salt](/img/structure/B13837667.png)
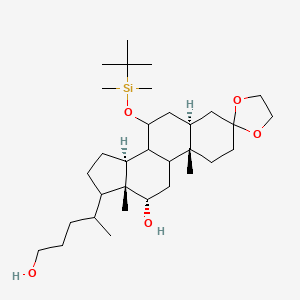
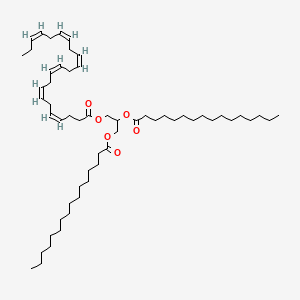
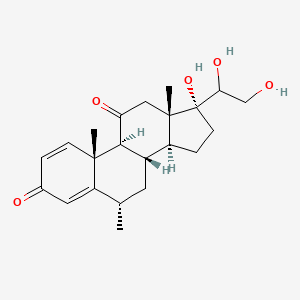
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
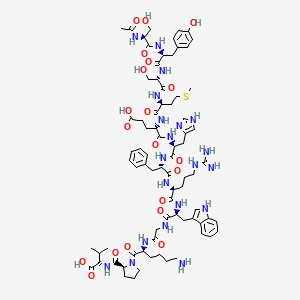
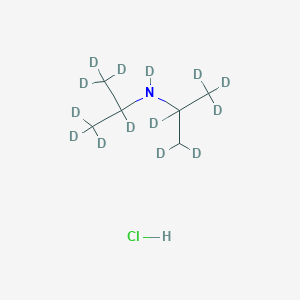
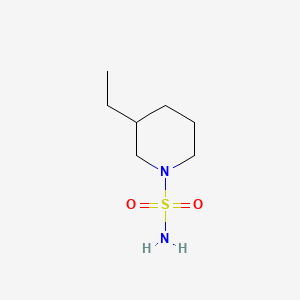
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
